3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound with the CAS number 338956-13-1. Its molecular formula is C17H15BrF3NO4S, and it has a molar mass of 466.27 g/mol. This compound falls under the category of sulfonamides, which are known for their applications in pharmaceuticals, particularly as antibacterial agents and in various synthetic pathways.
The synthesis of 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide typically involves several steps, utilizing standard organic synthesis techniques. Key methods include:
These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product .
The molecular structure of 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide can be represented in various formats:
CC(O)(CS(=O)(=O)c1ccc(F)cc1)C(=O)Nc2ccc(Br)c(c2)C(F)(F)F
InChI=1S/C17H14BrF3NO4S/c1-16(25,9-28(26,27)12-5-2-10(19)3-6-12)15(24)23-11-4-7-14(18)13(8-11)17(20,21)22/h2-8,25H,9H2,1H3,(H,23,24)
The compound features a complex structure characterized by multiple functional groups including a sulfonamide, hydroxyl group, and trifluoromethyl group, contributing to its unique chemical properties .
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties .
The mechanism of action for 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide primarily involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor by binding to active sites on target proteins, thereby blocking their function. This mechanism is typical for compounds used in medicinal chemistry, particularly in developing therapeutic agents against diseases like cancer or bacterial infections .
The physical and chemical properties of 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide include:
These properties influence its behavior in biological systems and during synthesis .
This compound has potential applications in various scientific fields:
Ongoing research may further elucidate its applications and enhance its efficacy in therapeutic contexts .
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3